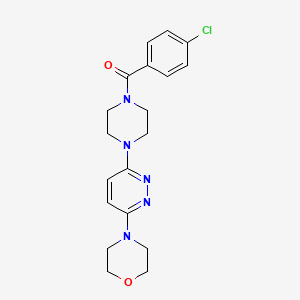

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Description

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a synthetic small molecule characterized by a 4-chlorophenyl group, a piperazine ring, and a 6-morpholinopyridazine moiety. The morpholine and pyridazine groups may enhance solubility and binding affinity, while the chlorophenyl moiety could contribute to metabolic stability and target specificity.

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWHBIQQGQDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it could inhibit the production of inflammatory mediators by interacting with cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, but key differences influence its biological activity, selectivity, and physicochemical properties. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison

Key Findings and Implications

Target vs. UDO (CYP51 Inhibitors): Both compounds feature a piperazine and aromatic group, but UDO’s trifluoromethyl and pyridine moieties are associated with strong CYP51 inhibition against Trypanosoma cruzi . The target compound’s morpholinopyridazine may offer improved solubility over UDO’s lipophilic trifluoromethyl group, though its antiparasitic efficacy remains unverified.

Target vs. Cetirizine Derivatives: Cetirizine analogs prioritize H1 receptor antagonism due to their ethanol/acetic acid substituents . The target compound lacks these polar groups, suggesting divergent therapeutic applications (e.g., enzyme inhibition vs. receptor modulation).

Target vs. Thienopyrimidine and Compound w3: The thienopyrimidine derivative’s sulfonyl group and compound w3’s triazole highlight strategies for optimizing kinase inhibition. The target compound’s morpholinopyridazine core may position it as a dual-purpose agent with balanced solubility and target engagement .

Biological Activity

The compound (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on neuropharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H20ClN3O2

- Molecular Weight : 309.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the piperazine and morpholine moieties suggests potential interactions with serotonin and dopamine receptors, which are critical in modulating mood, cognition, and neuroprotection.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to:

- Protect neuronal cells from oxidative stress.

- Enhance synaptic plasticity, which is crucial for learning and memory.

In vitro studies using neuronal cell cultures demonstrated increased cell viability and neurite outgrowth upon exposure to this compound, indicating its potential in neurodegenerative conditions.

Cognitive Enhancement

In animal models, particularly rats and mice, the compound has been evaluated for its effects on cognitive functions. Behavioral tests such as the Morris water maze and novel object recognition have shown that administration of this compound leads to:

- Improved memory retention.

- Enhanced learning capabilities.

These findings suggest that the compound may serve as a candidate for treating cognitive deficits associated with various neurological disorders.

Research Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Increased cell viability and neurite outgrowth in primary neuron cultures. |

| Animal Studies | Improved performance in memory tasks (Morris water maze) after administration. |

| Receptor Binding | Significant binding affinity to serotonin and dopamine receptors observed in assays. |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Neuroprotection in Stroke Models : In a study involving ischemic stroke models, the administration of this compound showed a reduction in neuronal apoptosis and improved functional recovery post-stroke.

- Cognitive Impairment in Aging Models : A longitudinal study indicated that chronic treatment with the compound significantly mitigated cognitive decline in aged rats, suggesting its potential as a therapeutic agent for age-related cognitive impairment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.